2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine
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Overview
Description
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonyl group (-SO2-) attached to a pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonamides, and other derivatives with modified functional groups .
Scientific Research Applications
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both a trifluoromethyl group and a sulfonyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C7H6F3NO2S |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6F3NO2S/c1-5-2-3-6(4-11-5)14(12,13)7(8,9)10/h2-4H,1H3 |
InChI Key |
MRKSMSBZYCMWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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